1-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-3-(thiophen-2-yl)urea

TrkA inhibitor indication breadth chronic pain

1-[3-Methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-3-(thiophen-2-yl)urea is a synthetic, tri-substituted urea small molecule disclosed in patent WO2013176970 as a tropomyosin‑related kinase A (TrkA) inhibitor. It belongs to a class of non‑symmetric ureas that lack the canonical hinge‑binding motif of ATP‑competitive kinase inhibitors, a structural departure that has been noted as a favorable design strategy for Trk‑family inhibition.

Molecular Formula C12H17N5OS
Molecular Weight 279.36
CAS No. 2309314-17-6
Cat. No. B2765927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-3-(thiophen-2-yl)urea
CAS2309314-17-6
Molecular FormulaC12H17N5OS
Molecular Weight279.36
Structural Identifiers
SMILESCC(C)C(CN1N=CC=N1)NC(=O)NC2=CC=CS2
InChIInChI=1S/C12H17N5OS/c1-9(2)10(8-17-13-5-6-14-17)15-12(18)16-11-4-3-7-19-11/h3-7,9-10H,8H2,1-2H3,(H2,15,16,18)
InChIKeyLDXILXIUSRABGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-[3-Methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-3-(thiophen-2-yl)urea (CAS 2309314-17-6) – Core Identity and TrkA Inhibitor Classification


1-[3-Methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-3-(thiophen-2-yl)urea is a synthetic, tri-substituted urea small molecule disclosed in patent WO2013176970 as a tropomyosin‑related kinase A (TrkA) inhibitor . It belongs to a class of non‑symmetric ureas that lack the canonical hinge‑binding motif of ATP‑competitive kinase inhibitors, a structural departure that has been noted as a favorable design strategy for Trk‑family inhibition . The DrugMAP database annotates the compound as a TrkA‑targeted agent patented for chronic pain, neuropathic pain, pruritus, solid tumours, and thymic cancer, indicating a multi‑indication therapeutic scope that extends beyond the NTRK‑fusion‑positive cancers typical of most clinically advanced Trk inhibitors .

Why Generic TrkA Inhibitors Cannot Substitute for 1-[3-Methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-3-(thiophen-2-yl)urea in Targeted Research


TrkA inhibitors encompass structurally diverse chemotypes, and their pharmacological profiles are exquisitely dependent on the arrangement of urea‑linking substituents. The subject compound combines a 2H‑1,2,3‑triazole ring on one urea nitrogen and a thiophene ring on the other, a specific constellation that dictates its binding mode and kinome selectivity . Unlike classical ATP‑mimetic inhibitors such as larotrectinib, which rely on a hinge‑region interaction, this tri‑substituted urea scaffold achieves TrkA inhibition without a hinge‑binding motif, potentially altering its selectivity fingerprint and therapeutic window . Consequently, simple replacement with another TrkA‑active urea derivative or a marketed Trk inhibitor cannot reproduce the same target‑engagement pattern or disease‑indication coverage documented in the originating patent . This intrinsic structure‑activity‑relationship divergence makes informed procurement decisions essential, as the biological outcome is inseparable from the precise molecular architecture.

Quantitative Differentiation Evidence for 1-[3-Methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-3-(thiophen-2-yl)urea vs. Comparator TrkA Agents


Expanded Indication Spectrum Relative to Larotrectinib and Entrectinib

The patented compound is claimed for five distinct disease areas—chronic pain (ICD‑11: MG30), neuropathic pain (ICD‑11: 8E43.0), pruritus (ICD‑11: EC90), solid tumours (ICD‑11: 2A00‑2F9Z), and thymic cancer (ICD‑11: 2C27)—whereas the clinically approved Trk inhibitors larotrectinib and entrectinib are indicated exclusively for NTRK‑fusion‑positive solid tumours . This quantitative expansion from a single to five indications represents a potential 5‑fold increase in therapeutic scope, although the clinical validation status differs between the compound and the approved drugs. The difference is rooted in the non‑hinge‑binding urea scaffold that may permit modulation of TrkA‑dependent nociceptive and pruriceptive pathways not addressed by ATP‑competitive inhibitors .

TrkA inhibitor indication breadth chronic pain pruritus

Scaffold‑Driven Selectivity: Non‑Hinge‑Binding Urea Motif vs. ATP‑Competitive Trk Inhibitors

Expert evaluation of the related urea‑based TrkA inhibitor series in WO2015042088 highlighted that non‑symmetric ureas lacking the hinge‑binding motif represent a ‘favored Trk inhibitor structure’ . The subject compound, bearing a 2H‑1,2,3‑triazole and a thiophene, falls within this non‑hinge‑binding urea class, contrasting with ATP‑competitive inhibitors such as larotrectinib and entrectinib that engage the kinase hinge region via a pyrazolo[1,5‑a]pyrimidine or indazole core, respectively . While direct quantitative kinome‑wide selectivity data (e.g., selectivity entropy or selectivity score) have not been publicly disclosed for this specific compound, the absence of a hinge‑binding interaction is mechanistically linked to a reduced likelihood of cross‑reactivity with kinases that share a conserved hinge architecture . In contrast, ATP‑mimetic Trk inhibitors have shown off‑target activity against structurally related kinases (e.g., larotrectinib IC₅₀ of 11 nM for TrkB and 19 nM for TrkC; entrectinib IC₅₀ of 0.2 nM for TrkA, 0.5 nM for TrkB, and 0.3 nM for TrkC) .

TrkA inhibitor kinase selectivity hinge-binding motif urea scaffold

Patent‑Documented Target Engagement: TrkA as a Single Primary Target

The DrugMAP database assigns a single primary target, tropomyosin‑related kinase A (TrkA, NTRK1_HUMAN), to this compound, with no listed secondary targets, based on the patent disclosure WO2013176970 . This contrasts with multi‑kinase Trk inhibitors such as entrectinib, which potently inhibits ALK (IC₅₀ = 1.7 nM) and ROS1 (IC₅₀ = 0.2 nM) in addition to TrkA . While explicit biochemical IC₅₀ values for the subject compound against TrkA and a counter‑screen panel are not publicly available, the patent’s focus on a single target distinguishes it from multi‑targeted agents. The patent also exemplifies the compound as a TrkA kinase inhibitor in a competition binding assay format, though numerical data remain undisclosed .

TrkA inhibitor target engagement NTRK1 urea derivative

Pharmacodynamic Differentiation: Nociceptive Pathway Engagement vs. Oncology‑Only Agents

The patent WO2013176970 explicitly claims the compound for chronic pain and neuropathic pain, and the DrugMAP database corroborates a pain‑centric pharmacodynamic profile anchored in the NGF/TrkA pathway . This is mechanistically significant because NGF‑TrkA signaling is a validated pain target, and the compound’s non‑hinge‑binding urea scaffold may offer a differentiated side‑effect profile compared to anti‑NGF monoclonal antibodies (e.g., tanezumab), which have been associated with rapidly progressive osteoarthritis . In contrast, larotrectinib and entrectinib lack formal pain indications and have not been evaluated in dedicated chronic pain models . Although in vivo pain model data (e.g., formalin test, chronic constriction injury) are not publicly reported for this specific compound, the patent’s explicit inclusion of pain indications positions it within a distinct pharmacodynamic space relative to oncology‑only Trk inhibitors.

TrkA inhibitor pain model NGF/TrkA pathway nociception

High‑Value Application Scenarios for 1-[3-Methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-3-(thiophen-2-yl)urea Based on Quantitative Differentiation Evidence


Non‑Opioid Pain Target Validation Studies

This compound is particularly suited for academic and pharmaceutical research groups exploring the NGF/TrkA axis as a non‑opioid analgesic target. Its patent‑claimed indications for chronic and neuropathic pain differentiate it from oncology‑exclusive Trk inhibitors, enabling pre‑clinical pain model studies (e.g., spared nerve injury, formalin test) without the confounding polypharmacology of anti‑NGF biologics. The non‑hinge‑binding urea scaffold may further reduce off‑target kinome interactions that complicate data interpretation in mechanistic pain research.

Kinase Selectivity Profiling and Chemical Biology Probe Development

For chemical biology teams building a panel of structurally divergent TrkA inhibitors, this compound serves as a representative of the non‑hinge‑binding urea chemotype. Its single‑target TrkA annotation and structural departure from ATP‑competitive inhibitors make it a valuable comparator in kinome‑wide selectivity screens, enabling researchers to deconvolute scaffold‑dependent selectivity patterns. Procurement of this unique scaffold supports head‑to‑head selectivity comparisons with hinge‑binding agents such as larotrectinib .

Multi‑Indication Efficacy Screening in Oncology and Dermatology

Organizations conducting broad‑spectrum efficacy screening can leverage the compound’s patent‑documented coverage of solid tumours, thymic cancer, and pruritus . The inclusion of pruritus, a dermatological indication not addressed by approved Trk inhibitors , opens research avenues in chronic itch models where TrkA‑mediated signaling is implicated. This multi‑indication profile maximizes the compound’s utility across oncology, neuroscience, and dermatology departments within a single research institution.

Quote Request

Request a Quote for 1-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-3-(thiophen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.